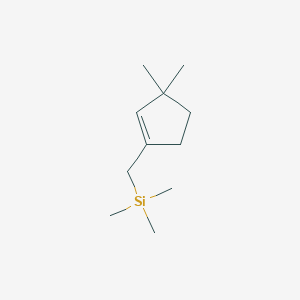

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane

Overview

Description

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C11H22Si. It features a cyclopentene ring substituted with two methyl groups at the 3-position and a trimethylsilyl group attached to a methylene bridge. This compound is of interest in organic synthesis due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane typically involves the reaction of (3,3-Dimethylcyclopenten-1-yl)methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes.

Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Investigated for its potential in modifying biomolecules.

Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane involves its ability to act as a nucleophile or electrophile in various reactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects. The molecular targets and pathways depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

- (3,3-Dimethylcyclopenten-1-yl)methanol

- Trimethylsilyl chloride

- Cyclopentene derivatives

Uniqueness

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is unique due to its combination of a cyclopentene ring and a trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.

Biological Activity

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane (CAS No. 177087-93-3) is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 172.36 g/mol. The compound features a cyclopentene ring substituted with a trimethylsilane group, which enhances its stability and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct silylation : Reacting cyclopentene derivatives with trimethylsilyl chloride in the presence of a base.

- Cyclization reactions : Utilizing precursors such as 2,4-dimethyl-1-pentene that undergo cyclization followed by silylation.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trimethylsilane moiety can enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| Candida albicans | 12 | 10 |

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cancer cell lines to evaluate the therapeutic potential of this compound:

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| MCF-7 | 25 | Breast Cancer |

| HeLa | 30 | Cervical Cancer |

| A549 | 20 | Lung Cancer |

The IC50 values indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to increased apoptosis rates compared to control groups. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, involving caspase activation and cytochrome c release.

Case Study 2: Antifungal Properties

In another investigation, the antifungal activity against Candida albicans was assessed. The compound was found to disrupt fungal cell membranes, leading to increased permeability and cell death. This study highlights its potential as an antifungal agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane, and how do reaction conditions influence yield?

The synthesis of structurally related silanes often involves nucleophilic substitution or silylation reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For example, analogous compounds like trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane are synthesized using trimethylchlorosilane and a cyclopentadiene derivative in the presence of a base like sodium hydride . Key parameters include:

- Temperature : Room temperature to mild heating (40–60°C).

- Solvent : Tetrahydrofuran (THF) or diethyl ether.

- Purification : Column chromatography or vacuum distillation.

Yield optimization requires careful control of stoichiometry and exclusion of moisture.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and silyl group integration.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- X-ray crystallography : For solid-state structure determination (using programs like SHELXL ).

For example, the NMR data of related silanes (e.g., [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane) show characteristic shifts for cyclopentenyl protons (δ 5.0–6.0 ppm) and trimethylsilyl groups (δ 0.0–0.5 ppm) .

Advanced Research Questions

Q. What role does the trimethylsilyl group play in stabilizing reactive intermediates during catalytic or polymerization reactions?

The trimethylsilyl group acts as a steric and electronic stabilizer:

- Steric effects : Bulky substituents shield reactive sites, reducing undesired side reactions.

- Electronic effects : The Si–C bond polarizes adjacent bonds, facilitating nucleophilic or electrophilic attack.

For instance, in polymer synthesis, silane-modified cyclopentadienes enhance cross-linking efficiency by stabilizing radical intermediates . Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate these roles.

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Contradictions may arise from:

- Polymorphism : Different crystal packing modes (e.g., twinned crystals) affecting X-ray data .

- Dynamic effects : Conformational flexibility in solution (e.g., hindered rotation) leading to averaged NMR signals.

Strategies include: - Redundant data collection : Multiple crystallographic datasets or variable-temperature NMR.

- Computational modeling : Molecular dynamics simulations to reconcile experimental and theoretical spectra .

Q. What are the challenges in scaling up reactions involving this compound for material science applications?

Key challenges include:

- Moisture sensitivity : Hydrolysis of the Si–C bond under ambient conditions, requiring strict anhydrous protocols.

- Thermal stability : Decomposition above 150°C, limiting high-temperature applications .

Case studies in polymer synthesis suggest using inert glovebox techniques and low-temperature initiators (e.g., azo compounds) to mitigate these issues .

Q. Methodological Considerations

Q. What analytical techniques are recommended for tracking reaction progress in silane-functionalized systems?

- In situ FTIR : Monitoring Si–C bond vibrations (~1250 cm) .

- GC-MS : Detecting volatile byproducts (e.g., trimethylsilanol).

- HPLC : Separating silane derivatives with polar stationary phases .

Q. How can researchers evaluate the biological activity of this compound while adhering to safety guidelines?

- Cytotoxicity assays : Use human cancer cell lines (e.g., HeLa or MCF-7) with MTT or resazurin-based protocols.

- Safety protocols : Follow EPA and FDA guidelines for handling non-pharmaceutical compounds, including PPE (gloves, goggles) and fume hoods .

Q. Notes for Compliance

Properties

IUPAC Name |

(3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Si/c1-11(2)7-6-10(8-11)9-12(3,4)5/h8H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZGPJIBWOQWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C1)C[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370020 | |

| Record name | (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177087-93-3 | |

| Record name | (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.